molecular formula C18H20BrN3O4S2 B2428535 N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide CAS No. 391896-73-4

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide

Cat. No.: B2428535
CAS No.: 391896-73-4
M. Wt: 486.4
InChI Key: CDCYUNOYWDCNHU-UHFFFAOYSA-N
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Description

“N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also includes a benzoyl group and a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, and the azepane ring might participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases. The synthesis process includes the transformation of lead structures with ester moieties into plasma-stable compounds with high inhibitory activity (Breitenlechner et al., 2004).

  • Characterization of Derivatives : Various derivatives, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and characterized, indicating their potential for biological applications (Khalid et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial Activity : N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives have been found to possess moderate to good antimicrobial and antifungal activities, indicating their potential in medicinal chemistry (Makwana & Naliapara, 2014).

  • Antineoplastic Agents : Derivatives like thieno[2,3-b]azepin-4-ones have been synthesized as potential antineoplastic agents, although preliminary data did not indicate significant activity (Koebel et al., 1975).

  • Insecticidal Activity : Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have been synthesized and tested for insecticidal activity against common pests, showing promising results (Sawada et al., 2003).

Other Applications

  • Supramolecular Self-Assembly : The importance of C–S···N chalcogen bonds in N′-(adamantan-2-ylidene)hydrazide derivatives has been studied, highlighting their potential in the field of supramolecular chemistry (Al-Wahaibi et al., 2022).

  • Synthesis of Novel Compounds : New approaches for the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride have been developed, contributing to advancements in organic synthesis (Chen & Ren, 2014).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

N'-[4-(azepan-1-ylsulfonyl)benzoyl]-5-bromothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O4S2/c19-16-10-9-15(27-16)18(24)21-20-17(23)13-5-7-14(8-6-13)28(25,26)22-11-3-1-2-4-12-22/h5-10H,1-4,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYUNOYWDCNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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